molecular formula C12H15NO8 B1347039 2-Nitrophenyl beta-D-glucopyranoside CAS No. 2816-24-2

2-Nitrophenyl beta-D-glucopyranoside

Cat. No. B1347039
CAS RN: 2816-24-2
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-RMPHRYRLSA-N
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Description

2-Nitrophenyl beta-D-glucopyranoside is a chemical compound used as a substrate for glucosidase in protein assays and colorimetric assays to determine protein stability . It serves as an artificial substrate for glucosidase .


Molecular Structure Analysis

The molecular formula of 2-Nitrophenyl beta-D-glucopyranoside is C12H15NO8 . Its molecular weight is 301.25 . More detailed structural analysis would require specific spectroscopic data which is not available in the current resources.


Chemical Reactions Analysis

2-Nitrophenyl beta-D-glucopyranoside is primarily used as a substrate for the enzyme glucosidase . The specific reactions it undergoes would depend on the conditions of the experiment it is used in.


Physical And Chemical Properties Analysis

2-Nitrophenyl beta-D-glucopyranoside is a solid at 20 degrees Celsius . It is soluble in water, with a solubility of 50 mg/mL . It should be stored at temperatures below 0 degrees Celsius .

Scientific Research Applications

Proteomics Research

  • Scientific Field : Proteomics
  • Application Summary : 2-Nitrophenyl beta-D-glucopyranoside is used as a product for proteomics research .

Synthesis of Long-Chain Alkyl Glucosides

  • Scientific Field : Biotechnology
  • Application Summary : Long-chain alkyl glucosides such as octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) have wide-ranging applications, from cleaning products, food and cosmetic ingredients, drug carriers and solvents for membrane proteins .
  • Methods of Application : The synthesis of OG and DG in three non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
  • Results or Outcomes : The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C. On the other hand, the highest yield of DG (64 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) decanol, 20% (v/v) acetone and 50% (v/v) [BMIm] [PF 6] at 30 °C .

Protein Assay

  • Scientific Field : Biochemistry
  • Application Summary : 2-Nitrophenyl beta-D-glucopyranoside is used as a substrate for glucosidase in protein assays .

Determination of Protein Stability

  • Scientific Field : Biochemistry
  • Application Summary : 2-Nitrophenyl beta-D-glucopyranoside is used in a colorimetric assay to determine protein stability .

Protein Assay

  • Scientific Field : Biochemistry
  • Application Summary : 2-Nitrophenyl beta-D-glucopyranoside has been used as a substrate for glucosidase in protein assays .

Determination of Protein Stability

  • Scientific Field : Biochemistry
  • Application Summary : 2-Nitrophenyl beta-D-glucopyranoside has been used in a colorimetric assay to determine protein stability .

Safety And Hazards

According to the safety data sheet, personal protective equipment and face protection should be worn when handling 2-Nitrophenyl beta-D-glucopyranoside . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . It should be stored under inert gas and conditions to avoid are hygroscopic and heat sensitive .

Future Directions

While specific future directions for 2-Nitrophenyl beta-D-glucopyranoside are not mentioned in the available resources, glucosidase inhibitors are being studied for their potential in treating type-2 diabetes . As 2-Nitrophenyl beta-D-glucopyranoside is a substrate for glucosidase, it could potentially be useful in this area of research.

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWPCJHYPSUOFW-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300913
Record name 2-Nitrophenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl beta-D-glucopyranoside

CAS RN

2816-24-2
Record name 2-Nitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2816-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrophenyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Ašić, L Bešić, I Muhović, S Dogan, Y Turan - The Protein Journal, 2015 - Springer
… Enzyme kinetics of β-glucosidase was studied on two different substrates, namely 4-nitrophenyl beta-d-glucopyranoside (p-NPGlu) and 2-nitrophenyl beta-d-glucopyranoside (o-NPGlu) …
Number of citations: 27 link.springer.com
H Ansaf, BK Ansaf, SS Al Samahi - BioChem, 2021 - mdpi.com
This paper proposes a neuro-fuzzy system to model β -glucosidase activity based on the reaction’s pH level and temperature. The developed fuzzy inference system includes two input …
Number of citations: 2 www.mdpi.com
M Piastri, L Orfila, P Pardías - 2007 - webserv.fq.edu.uy
… a variety of substrates were tested, CpTGG1 displayed substrate-dependent and ascorbic acid-independent O-beta-glucosidase activity towards 2-nitrophenyl-beta-D-glucopyranoside …
Number of citations: 0 webserv.fq.edu.uy
ZC Chia, LX Yang, TY Cheng, YJ Chen… - … Applied Materials & …, 2021 - ACS Publications
… fact, the same in situ hybridization could successfully fabricate other PANI-based [email protected] NPs (ie, polyglucosylated Au nanoparticles from 2-nitrophenyl beta-d-glucopyranoside…
Number of citations: 13 pubs.acs.org
H Ansaf, BK Ansaf, SS Al Samahi - 2021 - academia.edu
This paper proposes a neuro-fuzzy system to model p-glucosidase activity based on the reaction’s pH level and temperature. The developed fuzzy inference system includes two input …
Number of citations: 0 www.academia.edu
MV Deshpande - 1981 - dspace.ncl.res.in
I wish to thank Dr. R." Rama Rao, Dr. JG Shewale and Mr, A, H. Lachke for their whole-hearted cooperation during the course of this work, ITalso wish to express my sincere thanks to Dr…
Number of citations: 1 dspace.ncl.res.in
D Schomburg, D Stephan - Enzyme Handbook 15: First Supplement Part 1 …, 1998 - Springer
4 4-Nitrophenyl-beta-D-glucopyranoside+ Hp (poor substrate)[1, 2] 5 2-Nitrophenyl-beta-D-glucopyranoside+ Hp (poor substrate)[1] 6 2-Nitrophenyl-beta-D-xylopyranoside+ H20 (poor …
Number of citations: 2 link.springer.com
D Schomburg, D Stephan - Enzyme Handbook 15: First Supplement Part 1 …, 1998 - Springer
7 More (very little activity (1% the rate of amygdalin hydrolysis and below) with 2-nitrophenyl-beta-D-xylopyranoside, maltose or 4-nitrophenyl-beta-D-xylopyranoside. No substrates are …
Number of citations: 0 link.springer.com

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